

Application Notes and Protocols: The Use of Schlippe's Salt in Analytical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium thioantimonate*

Cat. No.: *B089268*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schlippe's salt, chemically known as **sodium thioantimonate** nonahydrate ($\text{Na}_3\text{SbS}_4 \cdot 9\text{H}_2\text{O}$), has historically served as a valuable reagent in the field of analytical chemistry.^[1] Its primary application lies in the qualitative analysis of inorganic ions, specifically in the separation of metal cations into different analytical groups based on the solubility of their sulfides. This document provides detailed application notes and protocols for the use of Schlippe's salt in a laboratory setting.

The utility of Schlippe's salt stems from its ability to act as a source of sulfide ions (S^{2-}) and to form soluble thio-salts with certain metal sulfides. This property is particularly useful in the separation of the "tin subgroup" (arsenic, antimony, and tin) from the "copper subgroup" within the traditional Group II cations of qualitative analysis schemes.

Data Presentation

While specific solubility product constants (K_{sp}) for the complex thioantimonate salts formed during these analytical procedures are not readily available in the literature, the underlying principle of separation relies on the very low solubility of the simple metal sulfides. The following table provides the K_{sp} values for the relevant metal sulfides, illustrating their high insolubility in acidic solutions, which is the basis for their precipitation as Group II cations.

Metal Sulfide	Formula	K _{sp} at 25°C
Arsenic(III) Sulfide	As ₂ S ₃	4.0 x 10 ⁻²⁹ (calculated)
Antimony(III) Sulfide	Sb ₂ S ₃	1.0 x 10 ⁻²⁷ (calculated)
Tin(II) Sulfide	SnS	1.0 x 10 ⁻²⁵
Copper(II) Sulfide	CuS	6.0 x 10 ⁻³⁷
Cadmium Sulfide	CdS	1.0 x 10 ⁻²⁸
Lead(II) Sulfide	PbS	3.0 x 10 ⁻²⁸
Mercury(II) Sulfide	HgS	2.0 x 10 ⁻⁵⁴

Note: The solubility of arsenic and antimony sulfides can be influenced by the formation of thio-complexes in the presence of excess sulfide ions.

Experimental Protocols

Preparation of Schlippe's Salt Reagent (Sodium Thioantimonate Solution)

This protocol describes the synthesis of Schlippe's salt for use as a laboratory reagent.

Materials:

- Antimony(III) sulfide (Sb₂S₃), finely powdered
- Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous sodium sulfide (Na₂S)
- Flowers of sulfur (S)
- Distilled water
- Beaker, 250 mL
- Hot plate with magnetic stirrer
- Buchner funnel and filter paper

- Crystallizing dish

Procedure:

- In the 250 mL beaker, prepare a concentrated solution of sodium sulfide by dissolving 24 g of $\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$ (or 10.4 g of anhydrous Na_2S) in 50 mL of distilled water.
- To this solution, add 17 g of finely powdered antimony(III) sulfide.
- Add 3.2 g of flowers of sulfur to the mixture.
- Gently heat the mixture on a hot plate with continuous stirring. The solution will darken as the antimony sulfide and sulfur react to form **sodium thioantimonate**.
- Continue heating and stirring for approximately 30 minutes, or until the solids have dissolved to form a clear, yellowish-red solution.
- Filter the hot solution through a pre-warmed Buchner funnel to remove any unreacted sulfur or impurities.
- Transfer the filtrate to a crystallizing dish and allow it to cool slowly.
- Pale yellow, tetrahedral crystals of Schlippe's salt ($\text{Na}_3\text{SbS}_4\cdot 9\text{H}_2\text{O}$) will form.
- Decant the mother liquor and wash the crystals with a small amount of cold distilled water.
- Dry the crystals on a filter paper at room temperature. Store the prepared Schlippe's salt in a tightly sealed container.
- For use as a reagent, prepare a 0.5 M solution by dissolving the synthesized crystals in distilled water.

Separation of Group IIA (Copper Subgroup) and Group IIB (Tin Subgroup) Cations

This protocol outlines the use of Schlippe's salt to separate the sulfides of As^{3+} , Sb^{3+} , and Sn^{4+} from the sulfides of Cu^{2+} , Cd^{2+} , Pb^{2+} , and Hg^{2+} .

Materials:

- Unknown solution containing Group II cations
- Dilute Hydrochloric Acid (HCl), 2 M
- Thioacetamide (CH_3CSNH_2) solution, 1 M
- Schlippe's salt reagent (0.5 M **Sodium Thioantimonate** solution)
- Dilute Acetic Acid (CH_3COOH), 2 M
- Centrifuge and centrifuge tubes
- Water bath
- Litmus paper

Procedure:

- Precipitation of Group II Sulfides:
 - To 5 mL of the unknown solution, add 2 M HCl dropwise until the pH is approximately 0.5 (test with litmus paper).
 - Add 1 mL of 1 M thioacetamide solution.
 - Heat the mixture in a boiling water bath for 10 minutes to precipitate the sulfides of all Group II cations.
 - Centrifuge the mixture and decant the supernatant. The precipitate contains the sulfides of Group IIA and Group IIB.
- Separation of Subgroups:
 - To the precipitate from the previous step, add 5 mL of Schlippe's salt reagent.
 - Warm the mixture in a water bath at 60°C for 5 minutes, stirring continuously. The sulfides of the tin subgroup (As_2S_3 , Sb_2S_3 , SnS_2) will dissolve to form soluble thio-salts (e.g.,

Na_3AsS_4 , Na_3SbS_4 , Na_2SnS_3). The sulfides of the copper subgroup (CuS , CdS , PbS , HgS) will remain as a precipitate.

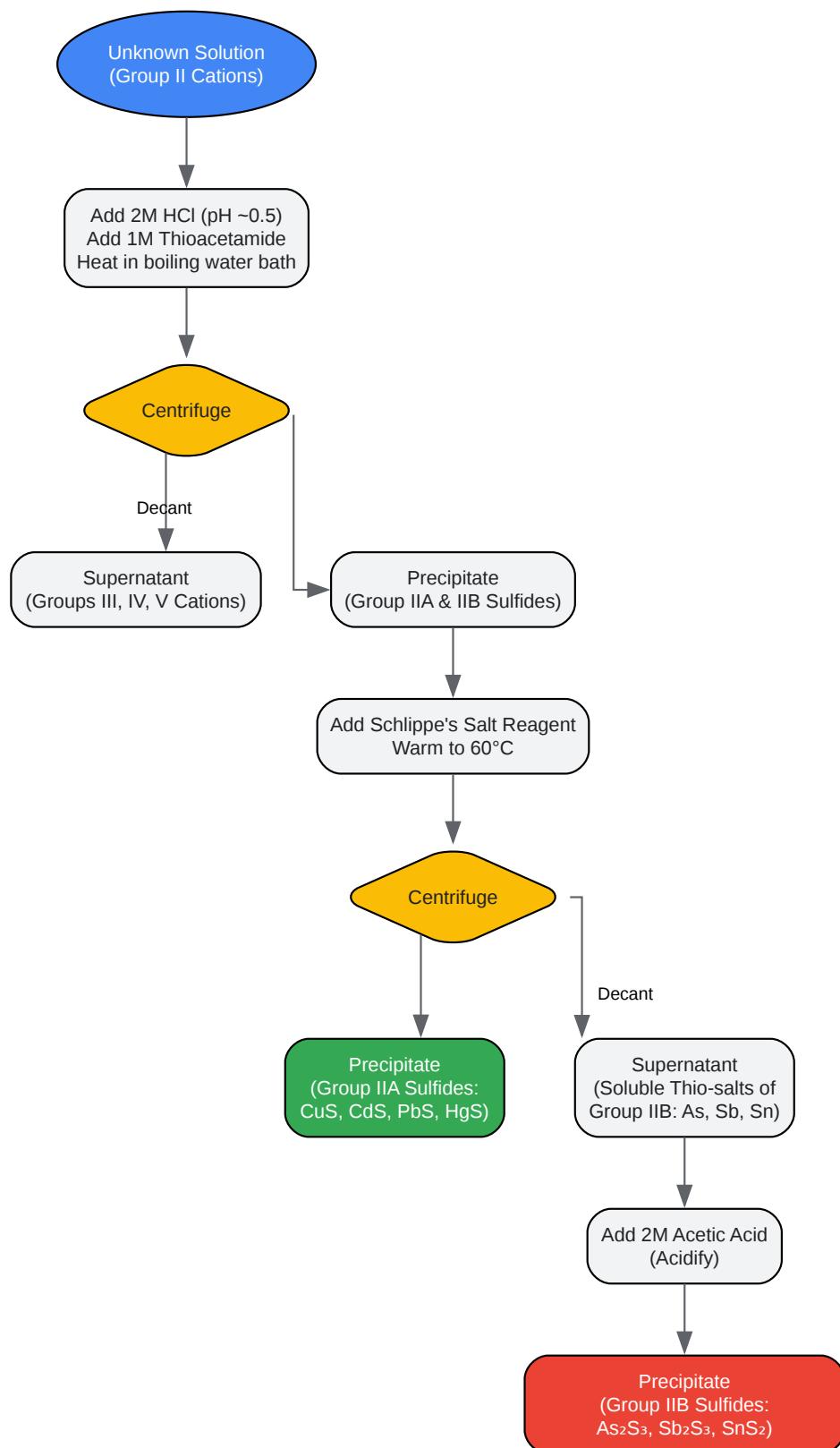
- Centrifuge the mixture.
- Decant the supernatant into a clean test tube. This solution contains the tin subgroup cations.
- The precipitate contains the copper subgroup cations. Wash this precipitate with 5 mL of distilled water and set it aside for further analysis of Group IIA.
- Reprecipitation of Tin Subgroup Sulfides:
 - To the supernatant containing the dissolved tin subgroup, add 2 M acetic acid dropwise until the solution is acidic.
 - A yellow or orange precipitate indicates the reprecipitation of the tin subgroup sulfides (As_2S_3 , Sb_2S_3 , SnS_2).
 - Centrifuge and collect this precipitate for further separation and identification of arsenic, antimony, and tin.

Confirmatory Test for Antimony

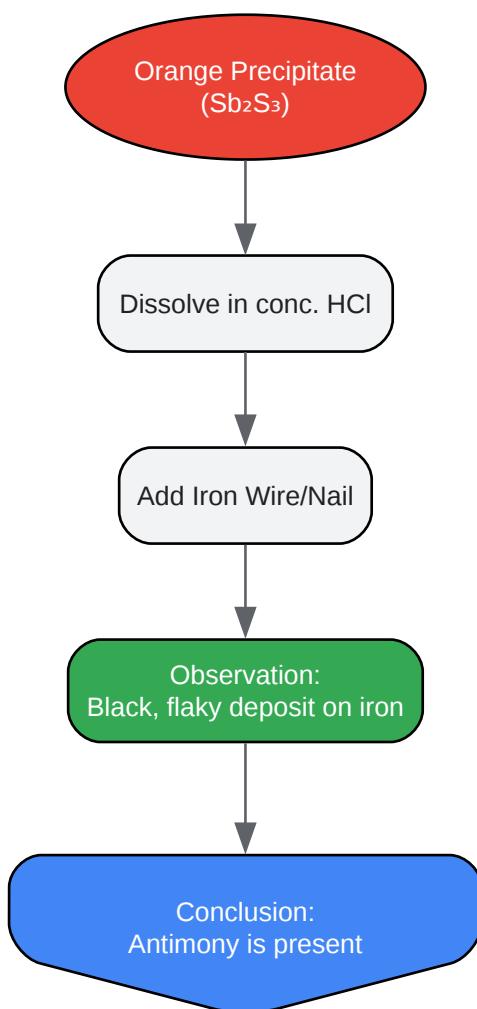
This protocol describes a confirmatory test for the presence of antimony after its separation.

Materials:

- Precipitate containing Sb_2S_3
- Concentrated Hydrochloric Acid (HCl)
- Iron wire or nail
- Test tube


Procedure:

- Dissolve the orange precipitate of Sb_2S_3 in a minimal amount of concentrated HCl.


- Place a clean iron wire or nail into the solution.
- The presence of antimony is confirmed by the deposition of a black, flaky solid (metallic antimony) on the surface of the iron.[\[2\]](#)

Reaction: $2 \text{Sb}^{3+}(\text{aq}) + 3 \text{Fe}(\text{s}) \rightarrow 2 \text{Sb}(\text{s}) + 3 \text{Fe}^{2+}(\text{aq})$

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the separation of Group IIA and IIB cations.

[Click to download full resolution via product page](#)

Caption: Confirmatory test for antimony.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Application Notes and Protocols: The Use of Schlippe's Salt in Analytical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089268#use-of-schlippe-s-salt-in-analytical-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com